2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

Asymmetric hydrogenation Pyridinium reduction P,N-ligand screening

2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, commercially designated as (2R,3R)-MeO-BoQPhos (CAS 1542796-16-6, C₁₈H₂₂NO₃P, MW 331.35), is a P-chiral P,N-bidentate ligand built on a rigid dihydrobenzooxaphosphole (BOP) core with a 6-methoxypyridine donor arm. It belongs to the BoQPhos ligand family first disclosed by Boehringer Ingelheim researchers, characterized by a sterically encumbered tert-butyl group at phosphorus and tunable aryl/pyridyl substituents that independently modulate steric and electronic properties.

Molecular Formula C18H22NO3P
Molecular Weight 331.3 g/mol
Cat. No. B8207030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Molecular FormulaC18H22NO3P
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
InChIInChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23?/m1/s1
InChIKeyYKAJTAYURKBDBW-LIXIDFRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine (MeO-BoQPhos): Procurement-Grade P-Chiral P,N-Ligand for Asymmetric Hydrogenation


2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, commercially designated as (2R,3R)-MeO-BoQPhos (CAS 1542796-16-6, C₁₈H₂₂NO₃P, MW 331.35), is a P-chiral P,N-bidentate ligand built on a rigid dihydrobenzooxaphosphole (BOP) core with a 6-methoxypyridine donor arm [1]. It belongs to the BoQPhos ligand family first disclosed by Boehringer Ingelheim researchers, characterized by a sterically encumbered tert-butyl group at phosphorus and tunable aryl/pyridyl substituents that independently modulate steric and electronic properties [2]. The ligand is commercially supplied at ≥95–97% chemical purity with >99% enantiomeric excess (ee) by multiple vendors, and its (2S,3S) enantiomer is also available . The defining structural feature is the 6-methoxy substituent on the pyridine ring, which is critical for catalytic performance as demonstrated by direct SAR studies [1].

Why 2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine Cannot Be Replaced by Simpler P-Chiral or P,N-Ligand Analogs


Within the dihydrobenzooxaphosphole ligand class, even structurally proximal analogs exhibit profoundly different catalytic outcomes. The unsubstituted pyridyl analog (CAS 1542796-07-5, lacking the 6-methoxy group) delivers only ~25% conversion with no enantioselectivity in Ir-catalyzed pyridinium hydrogenation, while the 6-methoxy-bearing MeO-BoQPhos achieves quantitative conversion and up to 99.3:0.7 enantiomeric ratio under identical conditions [1]. Classic P-chiral bisphosphine ligands such as TangPhos and DuanPhos, though powerful for functionalized olefin hydrogenation, are structurally incapable of forming the P,N-chelate geometry required for iridium-catalyzed pyridine and pyridinium reductions—a transformation where MeO-BoQPhos is described as the first highly reactive chiral P,N-ligand system [2]. Widely used axial-chirality bisphosphines (Segphos, Synphos, MeO-Biphep, MP2-Segphos) and PHOX-type P,N-ligands all fail to achieve synthetically useful enantioselectivities for 2-alkylpyridinium substrates, with the best competitor (Segphos) reaching only 91.8:8.2 er versus 99.3:0.7 er for MeO-BoQPhos [1]. These performance gaps are rooted in the methoxy-substituted pyridine's dual role: it enhances electron density at the coordinating nitrogen and directs substrate orientation through a specific outer-sphere mechanism, as confirmed by DFT calculations [1].

2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine: Quantitative Head-to-Head Differentiation Evidence


Enantioselectivity Superiority Over 12 Chiral Ligands in Ir-Catalyzed Asymmetric Hydrogenation of 2-Alkylpyridinium Salts

In a comprehensive head-to-head ligand screen for the Ir-catalyzed asymmetric hydrogenation of 2-benzyl-N-benzylpyridinium bromide (substrate 1a), (S,S)-MeO-BoQPhos delivered an enantiomeric ratio of 99.3:0.7, dramatically outperforming all 11 comparator ligands [1]. The closest axial-chirality bisphosphine competitor, Segphos, achieved only 91.8:8.2 er, while tBuPHOX (the prototypical P,N-ligand for related olefin hydrogenation) was essentially non-selective at 50.2:49.8 er. The widely used Josiphos ligands (001 and 003) gave 54.5:45.5 and 50.2:49.8 er respectively, and MP2-Segphos—the best reported ligand for 2-arylpyridine reduction—yielded only 86.3:13.7 er. Reaction conditions: [Ir(COD)Cl]₂ (1 mol%), ligand (2.2 mol%), I₂ (5 mol%), THF, 30 °C, 450 psi H₂, 100% conversion for all entries unless otherwise noted [1].

Asymmetric hydrogenation Pyridinium reduction P,N-ligand screening

Essential Role of 6-Methoxy Substituent: Intramolecular SAR Demonstrating the Pyridine Methoxy Group Is Required for Both Conversion and Enantioselectivity

A systematic intramolecular SAR study within the same publication directly compared four BoQPhos variants in the Ir-catalyzed hydrogenation of pyridinium salt 1a [1]. The unsubstituted pyridyl ligand L1 delivered only 25% conversion with no detectable enantioselectivity. Introducing a methoxy group on the benzoxaphosphole phenyl ring alone (L2) improved conversion marginally to 40% but still gave zero enantioselectivity. In stark contrast, installing a single methoxy on the pyridine ring (L3) boosted conversion to 97% and immediately generated an 82:18 er. Installing methoxy groups on both rings—as in MeO-BoQPhos (L4)—further improved the er to 86:14 under the initial screening conditions, which was subsequently optimized to 90:10 er through solvent tuning (THF, 20 °C) and ultimately to 93:7 and 99.3:0.7 er for specific substrates with iodine additive [1]. This data demonstrates that the 6-methoxypyridine is not merely an incremental improvement but a prerequisite for catalytic competence: without it, the ligand is functionally inert for this transformation.

Ligand SAR Electronic tuning Pyridine substitution

Industrial Viability Demonstrated via Ultra-Low Catalyst Loading (1000 ppm Ir) in Multikilogram-Scale Enantioselective Pyridine Reduction for an 11β-HSD-1 Inhibitor API

The MeO-BoQPhos/Ir catalytic system was selected for the key asymmetric hydrogenation step in the manufacturing route to an 11β-HSD-1 inhibitor (Boehringer Ingelheim), achieving the enantio-, diastereo-, and chemoselective reduction of a fused tricyclic indenopyridinium salt at only 1000 ppm (0.1 mol%) [Ir(COD)Cl]₂ loading [1][2]. At this industrially relevant catalyst loading, MeO-BoQPhos delivered 93% isolated yield with 85:15 er, and the final API was obtained in 38% overall yield with >99.8% ee and >99.5 area% purity after downstream enrichment [2]. By contrast, when classic bisphosphine ligands (Segphos, Synphos, MP2-Segphos, MeO-Biphep, C3-Tunephos) were evaluated at the same low loading of 0.1 mol% Ir, less than 15% product formation was observed, and even at 1 mol% loading, the best bisphosphine gave only ~40% ee [1]. The process was executed on multikilogram scale with a process mass intensity (PMI) of 450 and material cost of $7,900/kg API on a 100 kg scale [2]. This is the first highly reactive chiral P,N-ligand system demonstrated for asymmetric pyridine reduction in a pharmaceutical manufacturing setting [2].

Process-scale catalysis Low catalyst loading Pharmaceutical manufacturing

Scope Expansion to 2-Alkylpyridines: MeO-BoQPhos vs. MP2-Segphos for the Most Challenging Substrate Class

MeO-BoQPhos uniquely enables the asymmetric hydrogenation of 2-alkylpyridinium salts—a substrate class where the literature-standard ligand MP2-Segphos (optimal for 2-arylpyridines) performs poorly [1]. For 2-methylpyridinium salt 1i, MeO-BoQPhos achieved 82:18 er, whereas the same substrate with MP2-Segphos was previously reported to give only 67:33 er [1]. Across a panel of 2-alkyl substrates, MeO-BoQPhos delivered er values of up to 93:7 (2-bromo-4-cyanobenzyl-substituted 2b), with 2-isopropyl (91:9 er), 2-cyclopropyl (92:8 er), and 2-phenethyl (88:12 er) derivatives all demonstrating synthetically useful selectivity [1]. The fused tricyclic products derived from the enantioenriched piperidines were obtained in 99:1 er after a single recrystallization [1]. This substrate scope is notable because 2-alkyl N-benzylpyridinium salts lack the coordinating aryl substituents that facilitate enantioinduction with bisphosphine ligands; MeO-BoQPhos achieves facial discrimination through the methoxypyridine-directed outer-sphere mechanism elucidated by DFT [1].

2-Alkylpiperidine synthesis Substrate scope Heteroarene reduction

Chemoselectivity Advantage for Multifunctional Substrates: Exclusive Pyridine Reduction in the Presence of Nitrile, Bromo, and Cyano Functionality

A critical practical advantage of the MeO-BoQPhos/Ir system is its complete chemoselectivity for pyridine ring reduction over sensitive functional groups that would be compromised by heterogeneous hydrogenation catalysts [1][2]. In the 11β-HSD-1 inhibitor synthesis, the indenopyridinium substrate 13 contains a nitrile group and a tetrasubstituted enamine intermediate; heterogeneous catalysts (Pd/C, Pt/C, Raney Ni, Rh/C, Ru/C) all produced complex mixtures from competitive nitrile reduction and partial ring hydrogenation [1]. The MeO-BoQPhos/Ir system selectively reduced only the pyridinium ring without any detectable nitrile reduction side products [1]. Similarly, in the 2-alkylpiperidine series, substrates bearing reduction-sensitive bromo and cyano substituents (substrate 1b) were hydrogenated chemoselectively with no dehalogenation or cyano reduction observed [2]. This chemoselectivity profile is a class-level feature of the Ir-BoQPhos catalytic system, attributable to the homogeneous, ligand-controlled outer-sphere mechanism that discriminates between the activated pyridinium electrophile and other reducible functional groups [1][2].

Chemoselective hydrogenation Functional group tolerance Late-stage reduction

Class-Level Differentiation of the Dihydrobenzooxaphosphole Scaffold: Structural Rigidity, Independent Steric/Electronic Tunability, and Kilogram-Scale Synthetic Accessibility

The dihydrobenzooxaphosphole (BOP) core that defines MeO-BoQPhos offers a combination of properties that differentiate it from both classical P-chiral ligands (TangPhos, DuanPhos, BisP*) and axial-chirality ligands (BINAP, Segphos) [1]. The 2024 comprehensive review by Cao, He, and Tang notes that most earlier P-chiral phosphorus ligands were 'air-sensitive, difficult to make, or lacked structural modularity, hampering their availability and applicability,' whereas the BOP ligand family emerged as 'sterically hindered, electron-rich, structurally tunable, and air-stable' [1]. MeO-BoQPhos specifically is available from multiple commercial suppliers (Strem, Bidepharm, Alfa Chemistry) in both enantiomeric forms at 95–97% purity and >99% ee , with synthesis described in the patent literature via a diastereoselective SₙAr displacement that is amenable to scale-up [2]. While the BOP ligand class is generally described as air-stable in reviews, the pyridyl-BOP P,N-ligands including MeO-BoQPhos are noted as air-sensitive by commercial suppliers , requiring handling under inert atmosphere—a distinction from the air-stable BIBOP bisphosphine family. The rigid BOP framework prevents conformational flexibility at the P-center, locking the chirality and contributing to the high levels of enantioinduction observed [1].

Ligand modularity Scale-up synthesis P-chirality

2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine: Evidence-Backed Application Scenarios for Scientific Procurement


Asymmetric Synthesis of Enantioenriched 2-Alkylpiperidine Pharmacophores via Ir-Catalyzed Pyridinium Hydrogenation

MeO-BoQPhos is the ligand of choice for the catalytic asymmetric synthesis of chiral 2-alkylpiperidines from readily available N-benzyl-2-alkylpyridinium salts. With enantiomeric ratios up to 93:7 (and to 99.3:0.7 with iodine additive for optimized substrates), this method provides direct access to key pharmacophores found in alkaloid natural products (coniine, pelletierine) and CNS-active drug candidates [1]. The resulting enantioenriched piperidines can be advanced to fused tricyclic systems (hexahydropyridoindole, benzoquinolizidine, hexahydrobenzopyridooxazepine) in 99:1 er after a single enrichment step [1]. This scenario is supported by the direct head-to-head ligand screening data (Evidence Item 1) and the 2-alkylpyridine scope data (Evidence Item 4). Bisphosphine ligands such as Segphos and MP2-Segphos are contraindicated for this application, as they deliver 15–26 er percentage points lower selectivity [1].

Industrial-Scale Enantioselective Hydrogenation of Fused Tricyclic Indenopyridinium Salts for Pharmaceutical API Manufacturing

MeO-BoQPhos has been validated at pilot-plant scale for the enantioselective reduction of a 2,3-disubstituted indenopyridinium salt en route to an 11β-HSD-1 inhibitor (type 2 diabetes) [1]. The process operates at only 1000 ppm [Ir(COD)Cl]₂ loading with 93% yield and 85:15 er, achieving >99.8% ee and >99.5% purity in the final API after enrichment [1]. This is supported by the ultra-low catalyst loading evidence (Evidence Item 3) and chemoselectivity data (Evidence Item 5). For procurement decisions in pharmaceutical process development, this represents the only P,N-ligand system with demonstrated multikilogram-scale manufacturing capability for asymmetric pyridine reduction, with a documented PMI of 450 and material cost of $7,900/kg API [1]. Heterogeneous catalysts and Rh/Ru systems are not viable alternatives due to poor chemoselectivity with nitrile-containing substrates [2].

Late-Stage Chemoselective Pyridine Reduction in Multifunctional Drug-Like Intermediates

For medicinal chemistry programs requiring late-stage saturation of pyridine rings in complex intermediates bearing sensitive functional groups, MeO-BoQPhos provides exclusive chemoselectivity for the activated pyridinium moiety over nitriles, aryl bromides, and cyano groups [1][2]. This is directly supported by the chemoselectivity evidence (Evidence Item 5). Unlike heterogeneous hydrogenation catalysts (Pd/C, Pt/C, Raney Ni) that give complex mixtures due to competing nitrile reduction and debenzylation, the homogeneous MeO-BoQPhos/Ir system delivers a single reduced product [1]. This scenario is particularly relevant when the synthetic route places the pyridine reduction after installation of expensive or sensitive functionality—a convergent strategy that heterogeneous catalysts preclude.

Ligand Optimization and Diversification Using the Modular BOP Core Platform

Scientific groups engaged in reaction discovery or ligand optimization can leverage MeO-BoQPhos as an entry point to the broader dihydrobenzooxaphosphole ligand family [1]. The BOP scaffold supports independent modification at three positions: the phosphorus substituent (tert-butyl in MeO-BoQPhos), the aryl ring (4-methoxy), and the pyridine ring (6-methoxy) [1]. The 2024 OPRD review documents that this modularity has enabled customized BOP ligands for asymmetric Suzuki-Miyaura coupling, hydroformylation, propargylation, and ketone/imine addition [1]. This is supported by the class-level differentiation evidence (Evidence Item 6). For procurement, this means that MeO-BoQPhos is not a single-use ligand but a representative of a tunable platform—if the methoxy substitution pattern does not suit a particular substrate, the synthetic route described in patent US 10,544,177 [2] can be adapted to access analogs with different substituents while retaining the same rigid P-chiral core.

Quote Request

Request a Quote for 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.